![molecular formula C13H12N4S B7588027 N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine](/img/structure/B7588027.png)
N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine
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Overview
Description
N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine, also known as MTEQ, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic properties. MTEQ is a quinoxaline derivative that has been shown to exhibit antitumor and antiviral activities.
Mechanism of Action
The mechanism of action of N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine is not fully understood. However, it has been suggested that N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine may also inhibit viral replication by targeting viral enzymes.
Biochemical and Physiological Effects:
N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine has been shown to have a low toxicity profile in vitro and in vivo. In animal studies, N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine has been shown to have a half-life of approximately 1 hour and is rapidly eliminated from the body. N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine has been shown to have a good bioavailability and can cross the blood-brain barrier.
Advantages and Limitations for Lab Experiments
N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine has several advantages for lab experiments. It has a low toxicity profile and can be easily synthesized. N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine has also been shown to have good bioavailability and can cross the blood-brain barrier. However, N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine has some limitations. It has a short half-life and is rapidly eliminated from the body. This may limit its efficacy in vivo.
Future Directions
There are several future directions for N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine research. One direction is to further investigate the mechanism of action of N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine. This may lead to the development of more effective N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine derivatives. Another direction is to investigate the potential of N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders. Additionally, the development of new drug delivery systems may increase the efficacy of N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine in vivo.
Synthesis Methods
N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine can be synthesized using a reaction between 2-chloro-N-(2-methyl-1,3-thiazol-5-yl)acetamide and 2-aminophenylquinoxaline in the presence of a base. The reaction yields N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine as a white solid with a melting point of 225-227°C.
Scientific Research Applications
N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine has also been shown to have antiviral activity against the hepatitis C virus.
properties
IUPAC Name |
N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S/c1-9-14-6-10(18-9)7-16-13-8-15-11-4-2-3-5-12(11)17-13/h2-6,8H,7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZAFTSWIADLFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CNC2=NC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine |
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